3-Oxo-3-(1,3-thiazol-4-yl)propanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5NO2S |
|---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-oxo-3-(1,3-thiazol-4-yl)propanal |
InChI |
InChI=1S/C6H5NO2S/c8-2-1-6(9)5-3-10-4-7-5/h2-4H,1H2 |
InChI Key |
DSUJCPPZKIOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=O)CC=O |
Origin of Product |
United States |
The Versatility of β Keto Aldehydes As Synthetic Building Blocks
β-Keto aldehydes are a class of organic compounds characterized by the presence of a ketone and an aldehyde functional group separated by a single methylene (B1212753) group. This 1,3-dicarbonyl arrangement imparts a unique and versatile reactivity profile, making them highly valuable intermediates in organic synthesis.
The reactivity of β-keto aldehydes is governed by several key features:
Acidity of the Methylene Protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic. This is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This acidity allows for easy deprotonation to form a nucleophilic enolate, which can participate in a wide array of carbon-carbon bond-forming reactions.
Electrophilic Centers: The molecule possesses two distinct electrophilic carbon centers: the carbonyl carbon of the ketone and the carbonyl carbon of the aldehyde. Nucleophiles can selectively attack either of these sites. Generally, aldehydes are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond. unizin.orglibretexts.orglibretexts.org This differential reactivity allows for selective transformations at the aldehyde position while leaving the ketone intact, or vice-versa, depending on the reaction conditions and reagents employed.
Tautomerism: β-Keto aldehydes exist in equilibrium with their enol tautomers. The formation of the enol is often favored due to the creation of a conjugated π-system and the possibility of forming an intramolecular hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen. This tautomerism plays a crucial role in their reactivity.
These characteristics make β-keto aldehydes powerful precursors for the synthesis of a wide variety of organic compounds, especially heterocyclic systems, through reactions with dinucleophilic species.
The Privileged Role of Thiazole Heterocycles
The thiazole (B1198619) ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a prominent structural motif in a vast number of biologically active compounds. nih.govresearchgate.netorientjchem.org Its prevalence has led to its designation as a "privileged scaffold" in medicinal chemistry, implying that this core structure is capable of binding to a variety of biological targets, thus serving as a fruitful template for drug discovery.
The significance of the thiazole moiety can be attributed to several factors:
Diverse Biological Activities: Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antifungal, antiviral, and anticancer properties. researchgate.netorientjchem.orgnih.govnih.govmdpi.com For instance, the thiazole ring is a core component of the essential vitamin B1 (thiamine) and numerous approved drugs like the anti-inflammatory agent Meloxicam and the antibiotic Cefcapene. nih.gov
Synthetic Accessibility: A variety of robust synthetic methods exist for the construction and functionalization of the thiazole ring. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and widely used method for preparing these heterocycles. nih.govresearchgate.net
Role as a Synthetic Equivalent: In organic synthesis, the thiazole ring can also serve as a masked functional group. For example, it can function as a synthetic equivalent of a formyl group, which can be unmasked under specific reaction conditions. This adds to its versatility as a building block for complex molecule synthesis.
The following table showcases a selection of thiazole derivatives and their documented biological activities, underscoring the importance of this heterocyclic system.
| Compound Class | Example Structure | Reported Biological Activity |
| 2-Aminothiazoles | Sulfathiazole | Antimicrobial nih.gov |
| Thiazolidinones | N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide | Anti-inflammatory nih.gov |
| 4-Arylthiazoles | 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-arylthiazol-2-yl) thiourea | Antimicrobial nih.gov |
| Thiazolyl-Oxadiazoles | 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives | Antibacterial, Antifungal mdpi.com |
Structural Rationale and Research Context of 3 Oxo 3 1,3 Thiazol 4 Yl Propanal
Hantzsch Synthesis and its Adaptations for Thiazole Annulation
The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. chemhelpasap.comsynarchive.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comsynarchive.comnih.gov The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.comyoutube.com
While traditionally effective, the Hantzsch synthesis can be associated with drawbacks such as extended reaction times and modest yields. nih.gov To address these limitations, various modifications have been developed. These include the use of microwave irradiation to accelerate the reaction and improve yields. researchgate.net Additionally, alternative catalysts and reaction conditions have been explored to enhance the efficiency and environmental friendliness of the synthesis. For instance, lipase-catalyzed synthesis in an aqueous medium represents a green chemistry approach to the Hantzsch reaction. nih.gov
The versatility of the Hantzsch synthesis allows for the introduction of diverse substituents onto the thiazole ring by varying the starting α-haloketone and thioamide. bepls.com This adaptability is crucial for the synthesis of precursors that can be further elaborated to introduce the 3-oxopropanal side chain.
Approaches via β-Ketothioamides as Precursors
β-Ketothioamides (KTAs) are valuable and versatile precursors for the synthesis of various heterocyclic compounds, including thiazoles. chim.it Their utility stems from the presence of multiple reactive sites, which allow for a range of cyclization and functionalization reactions. chim.it The inherent reactivity of both the sulfur and nitrogen atoms in KTAs makes them effective building blocks for constructing diverse heterocyclic frameworks. chim.it
In the context of synthesizing thiazole-containing compounds, KTAs can undergo cyclization reactions to form the desired heterocyclic core. chim.it For instance, the reaction of a KTA with an appropriate electrophile can lead to the formation of a thiazole ring as a byproduct under certain conditions. chim.it The functional groups present in the β-ketothioamide can be strategically chosen to facilitate the subsequent introduction or formation of the 3-oxopropanal side chain on the thiazole ring. chim.it
Utilization of Thiazole Rings as Masked Formyl Equivalents in Aldehyde Synthesis
The thiazole ring itself can serve as a "masked formyl group," providing a strategic approach to the synthesis of aldehydes. orgsyn.org This methodology, often referred to as the "Thiazole-Aldehyde Synthesis," leverages the stability of the thiazole ring under a variety of reaction conditions and its efficient conversion to a formyl group. orgsyn.org
A key reagent in this approach is 2-trimethylsilylthiazole (2-TST), which acts as a formyl anion equivalent. orgsyn.org This reagent can react with various electrophiles, including aldehydes, to introduce the thiazole moiety. orgsyn.org The resulting thiazolyl alcohol can then be unmasked in a three-step, one-pot procedure to reveal the aldehyde functionality. orgsyn.org This strategy has been successfully applied to the synthesis of complex molecules, including chiral polyhydroxylated aldehydes. orgsyn.org
Multi-Component and One-Pot Synthetic Protocols for Thiazole Derivatives
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. iau.irresearchgate.net These strategies have been successfully employed for the synthesis of a wide array of thiazole derivatives. nih.govresearchgate.netiau.irresearchgate.netiau.irnih.govacs.orgacs.orgnih.govnih.govorganic-chemistry.orgresearchgate.nettandfonline.com
Several MCRs involve the reaction of three or more starting materials in a single reaction vessel to produce the target thiazole product. For example, thiazole derivatives can be synthesized through a three-component reaction of aldehydes, isothiocyanates, and alkyl bromides. nih.gov Another approach involves the reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate. iau.ir Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin to catalyze the formation of thiazoles under mild conditions with high yields. nih.gov These one-pot procedures can be designed to directly incorporate the necessary functionalities for the subsequent formation of the β-keto aldehyde side chain.
Synthetic Routes Involving Hydrazonoyl Halides and Activated Methylene (B1212753) Compounds
Hydrazonoyl halides have emerged as valuable precursors for the synthesis of various heterocyclic compounds, including thiazoles. ekb.egresearchgate.netresearchgate.netresearchgate.netdocumentsdelivered.com These reagents can react with a variety of nucleophiles, including compounds containing activated methylene groups, to construct the thiazole ring.
For instance, the reaction of hydrazonoyl halides with thiosemicarbazones in a basic medium can lead to the formation of novel thiazole derivatives. researchgate.net Similarly, α-keto hydrazonoyl halides can react with benzoylthiosemicarbazides to yield 5-arylazothiazoles. researchgate.net The specific substituents on the hydrazonoyl halide and the activated methylene compound can be chosen to facilitate the eventual formation of the this compound structure. These reactions often proceed via nucleophilic substitution followed by cyclization. researchgate.net
Reactivity of the Propanal Moiety (Aldehyde and Ketone Functionalities)
The propanal side chain of this compound contains both an aldehyde and a ketone, making it a highly reactive 1,3-dicarbonyl compound. This functionality allows for a wide range of chemical transformations at the aldehyde/ketone carbonyls and the intervening α-carbon. The presence of the thiazole ring can also influence the reactivity of this moiety through its electronic effects.
The electrophilic nature of the aldehyde and ketone carbonyl groups facilitates condensation reactions with various nucleophiles. These reactions are fundamental in synthetic chemistry for the construction of more complex molecular architectures. For instance, analogous 3-oxo-propanal derivatives readily undergo condensation with active methylene compounds. mdpi.com
In a representative reaction, the condensation of a 3-oxo-propanal derivative with ethyl cyanoacetate in the presence of ammonium acetate can lead to the formation of substituted nicotinates. Depending on the reaction conditions, either 2-hydroxy or 2-amino-pyridines can be obtained, showcasing the versatility of this reaction pathway. mdpi.com
Table 1: Condensation Reactions of 3-Oxo-propanal Analogs
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 3-Oxo-3-aryl-2-arylhydrazonopropanal | Ethyl cyanoacetate | Acetic acid, Ammonium acetate (catalytic) | Ethyl 2-hydroxynicotinate derivative |
| 3-Oxo-3-aryl-2-arylhydrazonopropanal | Ethyl cyanoacetate | Acetic acid, Ammonium acetate (excess) | Ethyl 2-aminonicotinate derivative |
Data sourced from studies on analogous arylhydrazonopropanals. mdpi.com
The methylene group situated between the two carbonyl functions (the α-carbon) is highly acidic and can be readily deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Alkylation: The enolate can be alkylated by treatment with an appropriate alkyl halide. This reaction allows for the introduction of various alkyl substituents at the α-position, further diversifying the molecular scaffold.
Knoevenagel Condensation: A key reaction involving the active methylene group is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as Meldrum's acid, in the presence of a base. nih.govresearchgate.net In the context of this compound, the internal active methylene group can react with other electrophiles. More commonly, related aldehydes are reacted with active methylene compounds like Meldrum's acid to build complexity. nih.govresearchgate.net
Table 2: Representative Knoevenagel Condensation of Aldehydes with Meldrum's Acid
| Aldehyde | Reagent | Conditions | Product Type |
|---|---|---|---|
| Aromatic Aldehyde | Meldrum's acid | Pyridine/Piperidine or TiCl₄/Pyridine | Arylidene Meldrum's acid |
This table illustrates the general Knoevenagel condensation, a reaction type applicable to the functional groups present in this compound. nih.govresearchgate.net
Transformations Involving the Thiazole Ring System
The thiazole ring, while aromatic, possesses unique reactivity patterns owing to the presence of both sulfur and nitrogen heteroatoms. It can undergo reactions that either preserve the ring system or lead to its cleavage and rearrangement.
The thiazole ring can serve as a masked functional group. For instance, thiazoles can function as formyl synthons. wikipedia.org The thiazole ring can be cleaved under specific conditions to reveal an aldehyde. This "unmasking" typically involves N-alkylation of the thiazole to form a thiazolium salt, followed by reduction and subsequent hydrolysis, often mediated by mercury(II) chloride. wikipedia.org This sequence provides a method to introduce a formyl group into a molecule after other synthetic steps have been performed.
In some cases, thiazoles can undergo cycloaddition reactions, for example with alkynes at high temperatures, which are followed by the extrusion of the sulfur atom to yield a pyridine ring. wikipedia.org This represents a significant transformation of the heterocyclic core.
The electronic nature of the thiazole ring, influenced by the electronegative nitrogen atom, makes it generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). oxfordsciencetrove.com Conversely, this electronic characteristic renders the thiazole ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if the ring is substituted with electron-withdrawing groups. oxfordsciencetrove.comnih.gov
For SₙAr to occur, a good leaving group, such as a halogen or a sulfone group, must be present on the thiazole ring. nih.govresearchgate.net Studies on related substituted thiazoles have demonstrated that nucleophiles can displace these leaving groups to form new substituted thiazole derivatives. nih.govresearchgate.net
Table 3: Reactivity of the Thiazole Ring
| Reaction Type | Description | Key Features |
|---|---|---|
| Ring Cleavage/Unmasking | Thiazole acts as a masked aldehyde. | Involves N-alkylation, reduction, and hydrolysis. wikipedia.org |
| Cycloaddition-Extrusion | Reaction with alkynes followed by sulfur extrusion. | Leads to the formation of pyridines. wikipedia.org |
| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of a leaving group on the thiazole ring by a nucleophile. | Favored by electron-withdrawing substituents on the ring. oxfordsciencetrove.comnih.gov |
Intramolecular Cyclization and Annulation Reactions
The juxtaposition of the reactive propanal moiety and the thiazole ring in this compound creates opportunities for intramolecular reactions, leading to the formation of fused heterocyclic systems (annulation). These reactions are powerful tools for the synthesis of complex polycyclic molecules from relatively simple linear precursors.
For example, analogs of this compound have been shown to undergo intramolecular 6π-electrocyclization. In one study, the reaction of a 3-oxo-propanal derivative with ethyl cyanoacetate under specific conditions did not yield the expected simple condensation product but instead led to a novel pyrido[3,2-c]cinnoline derivative through a cascade reaction involving condensation followed by intramolecular cyclization. mdpi.com
Furthermore, the active methylene and carbonyl groups of the propanal chain can react with functional groups on a substituent attached to the thiazole ring, or the thiazole nitrogen itself can participate in cyclization. The specific outcome of these reactions is highly dependent on the substrate and the reaction conditions employed. Such intramolecular cyclizations are a key strategy in the synthesis of novel heterocyclic scaffolds. nih.gov
Domino and Tandem Reaction Sequences
Domino and tandem reactions, which involve a cascade of intramolecular and intermolecular transformations in a single pot, offer an efficient and atom-economical approach to complex molecular architectures. This compound is a versatile substrate for such reaction sequences, primarily due to the electrophilic nature of its carbonyl and aldehyde groups. These sequences often lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
One notable example is the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. While specific studies on this compound are not extensively documented, the reaction of analogous β-ketoaldehydes with heterocyclic amines is a well-established route. nih.gov For instance, the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, a related 1,3-dicarbonyl compound, with suitable heterocyclic amines leads to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov This suggests that this compound could similarly participate in domino reactions to yield novel thiazole-substituted pyrazolopyrimidines.
The general sequence for such a transformation would involve the initial condensation of the aldehyde group of this compound with an amino group of a heterocyclic amine, followed by an intramolecular cyclization and dehydration to furnish the fused ring system.
A plausible domino reaction sequence involving this compound for the synthesis of a thiazolyl-substituted pyrazolo[1,5-a]pyrimidine is presented in the table below.
Table 1: Plausible Domino Reaction for the Synthesis of a Thiazolyl-Substituted Pyrazolo[1,5-a]pyrimidine
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | 5-Amino-3-phenylpyrazole | 7-(1,3-Thiazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | Domino (Condensation/Intramolecular Cyclization/Dehydration) |
Mechanistic Postulations and Studies of Key Transformations
The key transformations of this compound revolve around the reactivity of its dicarbonyl functionality. The presence of both an aldehyde and a ketone group allows for selective or sequential reactions with various nucleophiles.
Synthesis of Pyrazoles:
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical and widely used method for the synthesis of pyrazoles. researchgate.net In the case of this compound, the reaction with hydrazine hydrate is expected to proceed through a well-established mechanism.
The proposed mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic aldehyde carbon of this compound. This is followed by a dehydration step to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine moiety on the ketone carbonyl group. A final dehydration step then yields the aromatic pyrazole ring. The regioselectivity of this reaction, determining which nitrogen of a substituted hydrazine attacks which carbonyl group, can be influenced by the electronic and steric nature of the substituents.
Table 2: Mechanistic Steps in the Synthesis of 4-(1H-Pyrazol-4-yl)-1,3-thiazole
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic attack of hydrazine on the aldehyde carbonyl | Hemiaminal intermediate |
| 2 | Dehydration | Hydrazone intermediate |
| 3 | Intramolecular nucleophilic attack on the ketone carbonyl | Dihydropyrazole intermediate |
| 4 | Dehydration | 4-(1H-Pyrazol-4-yl)-1,3-thiazole |
Synthesis of Pyrimidines:
The synthesis of pyrimidines from 1,3-dicarbonyl compounds can be achieved by reacting them with urea or its derivatives. The reaction of this compound with urea is postulated to follow a pathway analogous to the reaction of malonaldehyde with urea. uu.nl
The mechanism likely begins with the nucleophilic attack of one of the amino groups of urea on an aldehyde carbonyl of the dicarbonyl compound, forming a hemiaminal. An intramolecular cyclization then occurs as the second amino group attacks the other carbonyl group. Subsequent dehydration under acidic or basic conditions leads to the formation of the stable aromatic pyrimidine ring. uu.nl The presence of the thiazole ring is expected to influence the electronic properties of the dicarbonyl system but not fundamentally alter the course of this cyclocondensation reaction.
Table 3: Mechanistic Steps in the Synthesis of 4-(1,3-Thiazol-4-yl)pyrimidin-2(1H)-one
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic attack of urea on the aldehyde carbonyl | Hemiaminal intermediate |
| 2 | Intramolecular nucleophilic attack on the ketone carbonyl | Cyclic hemiaminal intermediate |
| 3 | Dehydration | Dihydropyrimidinone intermediate |
| 4 | Tautomerization and Aromatization | 4-(1,3-Thiazol-4-yl)pyrimidin-2(1H)-one |
Spectroscopic and Structural Elucidation of 3 Oxo 3 1,3 Thiazol 4 Yl Propanal and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of thiazole (B1198619) derivatives.
In ¹H NMR spectroscopy of thiazole derivatives, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, the proton at the C5 position of the thiazole ring typically appears as a characteristic singlet. In a series of 2,4-disubstituted-1,3-thiazole derivatives, this C5-H singlet was observed in the range of 7.97–8.31 ppm. nih.gov For other derivatives, this signal can be found between 7.15 and 7.50 ppm. nih.gov Protons of substituent groups also provide crucial structural information. In one derivative, the protons of a p-substituted benzene (B151609) ring resonated as two doublets at 7.26 and 7.32 ppm, while a methyl group signal appeared at 2.32 ppm. nih.gov For 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid, two triplets at 2.62 and 4.11 ppm are assigned to the NCH₂ and CH₂CO group protons, respectively, while two doublets at 6.71 and 7.18 ppm correspond to the thiazole ring protons. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the spectra of 2-arylazo-5-aryl-1,3,4-thiadiazoles, a related heterocyclic system, the characteristic peaks for the thiadiazole carbon atoms C-2 and C-5 were observed at 164–166 ppm and 178–181 ppm, respectively. mdpi.com For certain 2-hydrazinyl-thiazole derivatives, the sp² carbon of the hydrazone linker provides a characteristic signal between 143.2 and 144.1 ppm. nih.gov
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives This table is interactive. Click on headers to sort.
| Compound/Derivative Type | Nucleus | Signal Description | Chemical Shift (ppm) | Solvent | Source(s) |
|---|---|---|---|---|---|
| 2,4-Disubstituted-1,3-thiazoles | ¹H | Thiazole-C5-H | 7.97 - 8.31 | Not Specified | nih.gov |
| 2-Hydrazinyl-1,3-thiazoles | ¹H | Thiazole-C5-H | 7.15 - 7.50 | Not Specified | nih.gov |
| Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidine | ¹H | p-substituted benzene | 7.26 and 7.32 (d) | Not Specified | nih.gov |
| Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidine | ¹H | Methyl group | 2.32 (s) | Not Specified | nih.gov |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | ¹H | CH₂CO | 2.62 (t) | Not Specified | researchgate.net |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | ¹H | NCH₂ | 4.11 (t) | Not Specified | researchgate.net |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | ¹H | Thiazole ring | 6.71 and 7.18 (d) | Not Specified | researchgate.net |
| 2-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-ones | ¹H | NH (D₂O-exchangeable) | 11.70 - 11.94 (br s) | DMSO-d₆ | nih.gov |
| 2-Hydrazinyl-1,3-thiazoles | ¹³C | Hydrazone linker C | 143.2 - 144.1 | Not Specified | nih.gov |
| 2-Arylazo-5-aryl-1,3,4-thiadiazoles | ¹³C | Thiadiazole C-2 | 164 - 166 | DMSO-d₆ | mdpi.com |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy)
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectra of thiazole derivatives exhibit characteristic absorption bands that confirm their structural features. For example, the successful synthesis of certain 2,4-disubstituted-1,3-thiazoles was confirmed by a characteristic C5-H stretching vibration at 3089–3106 cm⁻¹. nih.gov In a series of 2-(2-(4-arylthiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one derivatives, the IR spectra showed key bands corresponding to N-H stretching (e.g., 3339 cm⁻¹), C=O stretching (e.g., 1691 cm⁻¹), and C=N stretching (e.g., 1601 cm⁻¹). nih.gov For related 2-hydrazinyl-thiazole derivatives, two specific bands appeared corresponding to N-H asymmetric and symmetric stretching vibrations at 3318–3327 cm⁻¹ and 3189–3200 cm⁻¹, respectively. nih.gov
Table 2: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Thiazole Derivatives This table is interactive. Click on headers to sort.
| Derivative Class | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Source(s) |
|---|---|---|---|---|
| 2,4-Disubstituted-1,3-thiazoles | C-H (Thiazole C5) | Stretching | 3089 - 3106 | nih.gov |
| 2-Hydrazinyl-1,3-thiazoles | N-H | Asymmetric Stretching | 3318 - 3327 | nih.gov |
| 2-Hydrazinyl-1,3-thiazoles | N-H | Symmetric Stretching | 3189 - 3200 | nih.gov |
| 2-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one | N-H | Stretching | 3323 - 3350 | nih.gov |
| 2-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one | C-H (aromatic/aliphatic) | Stretching | 2927 - 3046 | nih.gov |
| 2-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one | C=O | Stretching | 1691 - 1706 | nih.gov |
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like ESI-MS are soft ionization methods suitable for analyzing polar and thermally labile molecules, while LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.
The molecular weights of newly synthesized thiazole derivatives are routinely confirmed by mass spectrometry. For example, the mass spectrum of 2-(2-(4-(4-Methoxyphenyl)thiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one showed a molecular ion peak (M⁺) at m/z 413. nih.gov Similarly, its chloro-substituted analog exhibited ion peaks at m/z 417 (M⁺) and 419 (M⁺+2), consistent with the isotopic pattern of chlorine. nih.gov LC-MS analysis of complex mixtures, such as plant extracts, allows for the characterization of multiple components based on their retention times and mass spectral data, demonstrating the technique's utility in identifying novel derivatives from natural sources. researchgate.net
Table 3: Selected Mass Spectrometry Data (m/z) for Thiazole Derivatives This table is interactive. Click on headers to sort.
| Compound | Ionization Mode | Observed Ion | m/z | Source(s) |
|---|---|---|---|---|
| 2-(2-(4-(4-Methoxyphenyl)thiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one | MS | M⁺ | 413 | nih.gov |
| 2-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one | MS | M⁺ | 417 | nih.gov |
| 2-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one | MS | M⁺+2 | 419 | nih.gov |
| 2-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one | MS | M⁺ | 462 | nih.gov |
| 2-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazineylidene)-1,2-diphenylethan-1-one | MS | M⁺+2 | 464 | nih.gov |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions, particularly in compounds with conjugated π-electron systems. The thiazole ring and associated chromophores in its derivatives give rise to characteristic absorption maxima (λmax).
While specific UV-Vis data for 3-Oxo-3-(1,3-thiazol-4-yl)propanal is not detailed in the provided sources, the technique's application is well-documented for analogous and derivative structures. For example, studies on related chalcone (B49325) derivatives utilize UV-Vis spectroscopy to investigate their electronic properties. nih.gov The analysis of 1,3,4-thiadiazole-containing azo dyes, which also feature a five-membered heterocyclic ring, demonstrates how substituents on the aromatic rings influence the position of the absorption maxima, providing insight into the electronic structure of the chromophoric system. mdpi.com The λmax values are sensitive to the electronic nature of substituents and the extent of conjugation, making UV-Vis a useful tool for characterizing the electronic framework of these molecules.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of a molecule's structure and conformation.
The crystal structures of several thiazole derivatives and related heterocyclic compounds have been determined, revealing key structural details. For example, the analysis of a bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, showed that the angle between its aromatic rings is 47.05°, indicating a non-planar structure. mdpi.com In the crystal structure of a different derivative, 2-((6-chloropyridazin-3-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide, a related heterocyclic system, detailed bond lengths such as S2-C7 at 1.734 Å and bond angles like C7-S2-C8 at 102.27° were resolved. researchgate.net For another related compound, C₈H₁₀ClN₃O₂S, crystallographic analysis identified it as having an orthorhombic crystal system with specific unit cell dimensions. nih.gov This level of detail is crucial for understanding structure-property relationships.
Table 4: Selected X-ray Crystallographic Data for Related Heterocyclic Compounds This table is interactive. Click on headers to sort.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Feature | Source(s) |
|---|---|---|---|---|---|
| C₈H₁₀ClN₃O₂S | Orthorhombic | P2₁2₁2₁ | a = 4.6141 Å, b = 11.7335 Å, c = 20.1460 Å | Oxadiazinane ring in sofa conformation | nih.gov |
| (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | Not Specified | Not Specified | Not Specified | Angle between aromatic rings: 47.05° | mdpi.com |
| 2-((6-chloropyridazin-3-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide | Not Specified | Not Specified | Not Specified | Bond Length S2-C7: 1.734 Å | researchgate.net |
| 2-((6-chloropyridazin-3-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide | Not Specified | Not Specified | Not Specified | Bond Angle C7-S2-C8: 102.27° | researchgate.net |
Computational and Theoretical Investigations on 3 Oxo 3 1,3 Thiazol 4 Yl Propanal
Quantum Chemical Methods, including Density Functional Theory (DFT) Calculations
Quantum chemical methods are fundamental tools for understanding the molecular structure, reactivity, and spectroscopic properties of organic compounds. Among these, Density Functional Theory (DFT) has become a prevalent method due to its balance of accuracy and computational cost. For a molecule like 3-Oxo-3-(1,3-thiazol-4-yl)propanal, DFT calculations would be instrumental in predicting its physicochemical characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule such as this compound, which has several rotatable bonds, a thorough conformational analysis would be necessary. This involves identifying all possible low-energy conformers and determining their relative stabilities.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data, if available, to validate the computational model.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is crucial for predicting its reactivity, stability, and intermolecular interactions. Several analytical techniques are commonly employed in conjunction with DFT to gain deeper insights into the electronic properties of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions. For this compound, NBO analysis would elucidate the nature of the bonds, the extent of conjugation, and the charge distribution among the atoms.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP map would highlight the electron-rich regions (typically colored in shades of red) and electron-deficient regions (colored in shades of blue) of this compound, providing insights into its intermolecular interaction patterns.
While specific data tables and detailed research findings for this compound are not available, the computational framework described above represents the standard and rigorous approach that would be taken to characterize this compound. The application of these theoretical methods would provide a wealth of information about its structural, vibrational, and electronic properties, paving the way for a deeper understanding of its chemical behavior and potential applications.
Prediction of Reactivity and Selectivity Parameters
No published data is available regarding the prediction of reactivity and selectivity parameters for This compound . This includes, but is not limited to, frontier molecular orbital analysis (HOMO-LUMO gaps), electrostatic potential maps, and Fukui functions, which are commonly used to predict the reactive sites of a molecule for nucleophilic and electrophilic attacks.
Reaction Pathway and Transition State Calculations
There are no available studies detailing the reaction pathways or transition state calculations involving This compound . Such calculations are crucial for understanding the mechanisms of chemical reactions, determining reaction kinetics, and predicting the feasibility of different reaction routes. The absence of this information indicates a gap in the current scientific literature concerning the chemical behavior of this compound.
Spectroscopic Property Prediction
No theoretical predictions of the spectroscopic properties of This compound have been found in the reviewed literature. This includes the absence of predicted data for Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are typically generated using quantum chemical calculations and are essential for the structural elucidation and characterization of new compounds.
Advanced Synthetic Applications in Contemporary Organic Synthesis
Role as a Building Block for Complex Heterocyclic Architectures
3-Oxo-3-(1,3-thiazol-4-yl)propanal serves as a highly versatile building block for the synthesis of a wide array of complex heterocyclic systems. The presence of both a ketone and an aldehyde group, separated by a methylene (B1212753) unit, provides multiple reactive sites for cyclization reactions. This dual reactivity allows for the construction of various fused and spirocyclic heterocyclic architectures.
The thiazole (B1198619) moiety itself is a prevalent scaffold in many biologically active compounds and can be further functionalized. ingentaconnect.commedmedchem.com The inherent reactivity of the 1,3-dicarbonyl system is well-documented for its utility in synthesizing diverse heterocycles. nih.govresearchgate.net For instance, condensation reactions with dinucleophilic reagents can lead to the formation of various five-, six-, and seven-membered rings. The general reactivity of 1,3-dicarbonyl compounds allows for the synthesis of heterocycles like pyrazoles, isoxazoles, and pyrimidines. nih.govresearchgate.net
Table 1: Examples of Heterocyclic Systems Derived from 1,3-Dicarbonyl Precursors
| Reagent | Resulting Heterocycle |
| Hydrazine | Pyrazole |
| Hydroxylamine (B1172632) | Isoxazole |
| Urea/Thiourea | Pyrimidine/Thiopyrimidine |
| Guanidine | Aminopyrimidine |
The thiazole ring in this compound can also participate in cycloaddition reactions or be modified to introduce additional complexity into the final molecular structure. mdpi.com The combination of the thiazole's electronic properties and the dicarbonyl's reactivity makes this compound a powerful tool for medicinal chemists and synthetic organic chemists aiming to access novel chemical space.
Application in Stereoselective Synthesis and Chiral Auxiliaries
The field of stereoselective synthesis has benefited from the use of thiazole-containing molecules. nih.gov While direct applications of this compound as a chiral auxiliary are not extensively reported, its structural features suggest significant potential. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org
The synthesis of new thiazole derivatives with specific stereochemistry is an active area of research. nih.gov The dicarbonyl moiety of this compound can be enantioselectively reduced or alkylated. The resulting chiral alcohol or substituted product can then serve as a precursor for more complex chiral molecules. For instance, asymmetric reduction of the ketone would yield a chiral β-hydroxy aldehyde, a valuable synthon in organic synthesis.
Furthermore, the thiazole nitrogen can be quaternized with a chiral alkyl group, creating a chiral thiazolium salt. These salts have been employed as catalysts in asymmetric reactions. wikipedia.org This suggests that a chiral derivative of this compound could function as a chiral auxiliary, directing the stereochemistry of subsequent transformations on the propanal side chain.
Potential in Asymmetric Catalysis as a Ligand or Precursor
Thiazole-based compounds have been successfully employed as ligands in asymmetric catalysis. nih.gov The nitrogen and sulfur atoms of the thiazole ring can coordinate to a metal center, and when the ligand is chiral, it can induce enantioselectivity in a variety of transformations. Thiazole-containing N,P-ligands have been synthesized and used in iridium-catalyzed asymmetric hydrogenations. nih.gov Similarly, thiazole-based N,P-ligands have been evaluated in palladium-catalyzed cycloisomerization reactions. researchgate.net
This compound can serve as a precursor for the synthesis of novel chiral ligands. For example, condensation of the aldehyde or ketone with a chiral amine, followed by reduction, would yield a chiral amino alcohol. The hydroxyl and amino groups, in conjunction with the thiazole ring, could then act as a tridentate ligand for a metal catalyst. The versatility of the dicarbonyl moiety allows for the introduction of various chiral functionalities, enabling the fine-tuning of the ligand's steric and electronic properties for optimal performance in asymmetric catalysis. Triazole-based ligands have also shown significant promise in this area, highlighting the general utility of azole heterocycles in ligand design. unirioja.es
Table 2: Potential Chiral Ligands Derived from this compound
| Modification of Propanal Moiety | Potential Ligand Type |
| Condensation with a chiral amine | Chiral imine or amine |
| Reduction to a diol | Chiral diol |
| Reaction with a chiral phosphine | Chiral phosphine-containing ligand |
Development of Novel Organic Transformations Utilizing the Compound’s Unique Reactivity
The unique combination of a thiazole ring and a β-ketoaldehyde functionality in this compound opens avenues for the development of novel organic transformations. The aldehyde is generally more reactive than the ketone, allowing for selective reactions. libretexts.org
For instance, organocatalytic methods could be employed for the enantioselective functionalization of the aldehyde. nih.govntu.edu.sg The enolizable nature of the β-dicarbonyl system allows for a range of α-functionalization reactions, such as alkylations, halogenations, and acylations. tcichemicals.com The thiazole ring can influence the regioselectivity and stereoselectivity of these reactions through both steric and electronic effects.
Furthermore, the thiazole ring itself can be involved in transformations. For example, it can undergo electrophilic substitution at the C5 position or be N-alkylated to form thiazolium salts. pharmaguideline.com These thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of reactions. The development of cascade reactions, where multiple bonds are formed in a single operation, is a key area of modern organic synthesis. The multiple reactive sites in this compound make it an ideal substrate for the design of such efficient and atom-economical transformations.
Conclusion and Future Research Perspectives for 3 Oxo 3 1,3 Thiazol 4 Yl Propanal
Summary of Current Research Landscape and Key Contributions
The thiazole (B1198619) nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and its utility as a versatile synthetic building block. ijarsct.co.innih.govglobalresearchonline.net A vast body of research underscores the significance of thiazole derivatives in medicinal chemistry, with applications ranging from antimicrobial and antifungal to anticancer and anti-inflammatory agents. globalresearchonline.netkuey.netanalis.com.my The development of synthetic methodologies to access functionalized thiazoles, most notably the Hantzsch thiazole synthesis, has been a significant focus of chemical research for over a century. ijarsct.co.innih.gov This classical method, involving the condensation of an α-haloketone with a thioamide, remains a highly productive route to a wide array of thiazole derivatives. ijarsct.co.innih.gov
Identification of Underexplored Synthetic Avenues and Derivatizations
The synthesis of 3-Oxo-3-(1,3-thiazol-4-yl)propanal represents a key underexplored avenue of research. A plausible and direct synthetic strategy would involve the alpha-formylation of a suitable 4-acetylthiazole precursor. This transformation could potentially be achieved through various established methods for the introduction of a formyl group at the alpha-position of a ketone.
One potential route is the Claisen condensation of 4-acetylthiazole with ethyl formate (B1220265) in the presence of a strong base like sodium ethoxide. Subsequent hydrolysis and decarboxylation would yield the desired propanal. Another approach could be the use of a Vilsmeier-Haack type reaction on an enamine or enol ether derivative of 4-acetylthiazole.
The derivatization of This compound offers numerous possibilities for creating novel chemical entities. The presence of two reactive carbonyl groups (an aldehyde and a ketone) and an acidic alpha-hydrogen provides multiple sites for chemical modification.
Aldehyde Chemistry: The aldehyde functionality can undergo a wide range of reactions, including reductive amination to form amines, Wittig reactions to generate alkenes, and condensation reactions with various nucleophiles.
Ketone Chemistry: The ketone can be targeted for reactions such as reduction to a secondary alcohol, Grignard additions to create tertiary alcohols, and the formation of hydrazones or oximes. nih.gov
Alpha-Carbon Chemistry: The acidic protons on the methylene (B1212753) group between the two carbonyls can be utilized for alkylation, acylation, and condensation reactions, allowing for the introduction of diverse substituents. libretexts.org
Heterocyclization Reactions: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, by reacting with appropriate binucleophiles like hydrazine, hydroxylamine (B1172632), and urea, respectively.
Table 1: Potential Synthetic Precursors and Derivatization Reactions
| Precursor/Reagent | Reaction Type | Potential Product Class |
|---|---|---|
| 4-Acetylthiazole and Ethyl Formate | Claisen Condensation | β-Ketoaldehyde |
| This compound and Primary Amine/Reducing Agent | Reductive Amination | γ-Amino Alcohols |
| This compound and Wittig Reagent | Wittig Reaction | Unsaturated Ketones |
| This compound and Hydrazine | Heterocyclization | Pyrazolyl-thiazoles |
| This compound and Hydroxylamine | Heterocyclization | Isoxazolyl-thiazoles |
Opportunities for Advanced Mechanistic Understanding and Computational Modeling
The unique electronic properties of the thiazole ring, combined with the reactivity of the 1,3-dicarbonyl system, present significant opportunities for advanced mechanistic and computational studies. The thiazole ring is known to influence the reactivity of adjacent functional groups through its electron-withdrawing nature. nih.gov
Mechanistic Studies: Kinetic studies on the reactions of This compound could provide valuable data on reaction rates and mechanisms. orientjchem.org For instance, investigating the kinetics of its heterocyclization reactions would elucidate the role of the thiazole moiety in influencing the reaction pathway and rate-determining steps. Isotopic labeling studies could be employed to trace the pathways of atoms during transformations, providing concrete evidence for proposed mechanisms.
Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to investigate the electronic structure, reactivity, and reaction mechanisms of This compound . nih.gov Computational modeling could be used to:
Predict the preferred tautomeric form of the molecule in different environments.
Calculate the acidity of the alpha-protons and predict the regioselectivity of deprotonation.
Model the transition states of various reactions to understand activation barriers and reaction pathways.
Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of reaction products. researchgate.net
Molecular docking studies could also be performed to predict the binding affinity of This compound and its derivatives with various biological targets, thereby guiding the design of new therapeutic agents.
Potential in Novel Methodologies and Synthetic Strategy Development
The bifunctional nature of This compound makes it a potentially valuable building block for the development of novel synthetic methodologies and strategies. Its ability to participate in a variety of chemical transformations opens the door to the construction of complex molecular architectures.
Diversity-Oriented Synthesis: This compound is an ideal starting point for diversity-oriented synthesis, where a common substrate is converted into a library of structurally diverse molecules. By systematically exploring the reactivity of its different functional groups, a wide range of novel thiazole-containing compounds can be generated for high-throughput screening in drug discovery and materials science.
Tandem and Domino Reactions: The close proximity of the reactive functional groups in This compound could be exploited in the design of tandem or domino reactions. For example, a reaction sequence could be envisioned where an initial reaction at the aldehyde is followed by an intramolecular cyclization involving the ketone or the thiazole ring. Such strategies are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation.
Thiazole-Mediated Synthesis: The thiazole ring itself can be used as a handle for further transformations. For instance, the thiazole ring can be a precursor to other functional groups through ring-opening and rearrangement reactions, a strategy that has been employed in thiazole-mediated synthetic methodology. unife.it The development of new reactions that leverage the unique reactivity of the thiazole nucleus in This compound could lead to novel synthetic strategies.
Q & A
Q. What are the standard synthetic protocols for 3-Oxo-3-(1,3-thiazol-4-yl)propanal, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing the thiazole ring with a propenoic acid moiety. Key steps include:
- Oxidation/Reduction : Use hydrogen peroxide or m-chloroperbenzoic acid for controlled oxidation to sulfoxides, and sodium borohydride for reducing the double bond in the propenoic acid group .
- Substitution Reactions : Electrophilic substitution under acidic/basic conditions with halogens or nitro compounds to introduce functional groups .
- Optimization : Adjust solvent polarity (e.g., toluene for reflux conditions) and catalyst loading (e.g., sodium hydride) to improve yield and selectivity, as demonstrated in analogous thiazole syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- 1H/13C NMR : Essential for confirming regiochemistry of the thiazole ring and propenoic acid substitution. For example, vinyl proton signals (δ 6.5–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) are diagnostic .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thiazole C-S vibrations at 650–750 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for detecting side products like sulfones or reduced derivatives .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives against target enzymes?
- Molecular Docking : Use software like AutoDock to simulate binding interactions with enzymes such as 14-α-demethylase lanosterol (PDB: 3LD6). This approach identified hydrogen bonding between the thiazole nitrogen and the enzyme’s active site, guiding antifungal activity studies .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity to prioritize synthetic targets .
Q. How can researchers resolve contradictions in reaction yields or by-product formation during synthesis?
- Mechanistic Analysis : Use HPLC or HPTLC (as in ) to monitor reaction progress and identify intermediates. For example, oxidation with m-chloroperbenzoic acid may produce sulfoxides as transient intermediates, requiring strict temperature control .
- By-Product Characterization : Employ tandem MS or X-ray crystallography (via SHELX ) to identify side products. In one study, brominated derivatives formed under excess HBr were traced to overhalogenation of the thiazole ring .
Q. What methodologies are recommended for stability testing of this compound under ICH guidelines?
- Stress Testing : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic conditions. For example, alkaline degradation produces 2-phenylethenamine derivatives, detectable via HPTLC with UV/Vis quantification at 254 nm .
- Degradant Profiling : Use ESI-MS to characterize degradation products and validate method specificity. A study on Mirabegron identified oxidative cleavage of the thiazole ring as a primary degradation pathway .
Methodological Guidance
Q. How can crystallographic data improve structural validation of novel derivatives?
Q. What strategies enhance the biological relevance of synthetic derivatives?
- Fragment-Based Design : Combine the thiazole core with bioactive fragments (e.g., cinnamoyl or fluorophenyl groups) to improve target affinity, as shown in and .
- In Silico Screening : Pre-screen derivatives against ADMETox models to eliminate candidates with poor pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
